3'-O-Benzyl-(1R)-hydroxy Tapentadol is a synthetic derivative of Tapentadol, an analgesic compound used primarily for pain management. This derivative features a benzyl group at the 3' position and a hydroxyl group at the 1R position, modifications that aim to enhance its pharmacological properties. The compound is of particular interest in medicinal chemistry due to its potential improved efficacy and reduced side effects compared to its parent compound, Tapentadol.
3'-O-Benzyl-(1R)-hydroxy Tapentadol is classified as an opioid analgesic. It is synthesized from Tapentadol, which is itself a dual-action medication that acts on the mu-opioid receptors and inhibits norepinephrine reuptake in the central nervous system. This compound falls under the category of synthetic opioids, which are designed to mimic the effects of natural opioids while potentially offering better therapeutic profiles .
The synthesis of 3'-O-Benzyl-(1R)-hydroxy Tapentadol involves several key steps:
The industrial production of this compound generally follows similar synthetic routes but utilizes larger-scale batch reactors for efficiency.
The molecular formula for 3'-O-Benzyl-(1R)-hydroxy Tapentadol is with a molecular weight of approximately 325.45 g/mol. The structure includes a benzyl group attached to the oxygen atom at the 3' position and a hydroxyl group at the 1R position, contributing to its unique pharmacological profile.
This structure allows for interactions with various biological targets, particularly opioid receptors .
3'-O-Benzyl-(1R)-hydroxy Tapentadol can participate in several chemical reactions:
The mechanism of action for 3'-O-Benzyl-(1R)-hydroxy Tapentadol involves interaction with opioid receptors in the central nervous system, primarily targeting the mu-opioid receptor. This interaction leads to analgesic effects through two main pathways:
The physical properties of 3'-O-Benzyl-(1R)-hydroxy Tapentadol include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
3'-O-Benzyl-(1R)-hydroxy Tapentadol has several applications across different fields:
Benzyl groups serve as critical protecting moieties in opioid synthesis, shielding phenolic hydroxyl functions during reactive transformations. In tapentadol production, 3'-O-benzylation preserves the C3 phenolic oxygen of the (1R)-hydroxy tapentadol scaffold from undesired side reactions during N-alkylation or reductive steps [9]. This approach mirrors classical opioid modifications, such as the synthesis of halogenated codeine derivatives where protective groups enable regioselective functionalization [4]. The benzyl ether’s stability under acidic and basic conditions—yet reversible via catalytic hydrogenation—makes it ideal for multi-step synthesis. For example, patent US20130178644A1 details tapentadol routes where benzyl deprotection occurs late-stage, yielding high-purity tapentadol free base [9].
Table 1: Properties of 3'-O-Benzyl-(1R)-hydroxy Tapentadol
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₉NO₂ |
Molecular Weight | 327.46 g/mol |
Physical Form | Yellow oil |
Solubility | Acetone, DCM, Methanol |
Boiling Point | 463.3±45.0 °C (Predicted) |
pKa | 14.14±0.29 (Predicted) |
The (1R) stereochemical designation in 3'-O-Benzyl-(1R)-hydroxy Tapentadol is essential for biological activity correlation. Tapentadol’s analgesic efficacy relies on the (1R,2R) absolute configuration of its primary structure, 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl] phenol hydrochloride [2] [6]. The (1R)-chiral center in this intermediate ensures correct spatial orientation for μ-opioid receptor binding and norepinephrine transporter (NET) inhibition. Preclinical studies confirm that racemic or epimerized tapentadol analogues exhibit markedly reduced receptor affinity and analgesic potency [3]. Synthetic protocols thus enforce stereocontrol through chiral catalysts or resolution agents, as evidenced in patent routes using (R)-mandelic acid for diastereomeric salt crystallization [9]. This configurational fidelity directly translates to tapentadol’s optimized pharmacokinetic profile, avoiding the metabolic variability seen in racemic opioids like tramadol [3] [6].
Table 2: Stereochemical Impact on Receptor Binding
Configuration | μ-Opioid Receptor Ki (µM) | NET Inhibition Ki (µM) |
---|---|---|
(1R,2R) | 0.096 (Rat) / 0.16 (Human) | 0.48 (Rat) |
(1S,2S) | >10-fold reduction in affinity | Negligible activity |
Regioselective benzylation at the C3' phenolic site of (1R)-hydroxy tapentadol is chemically deliberate. The phenolic hydroxyl group exhibits higher nucleophilicity than aliphatic alcohols, allowing chemoselective deprotonation and alkylation under mild conditions [4] [9]. For instance, Williamson ether synthesis using benzyl bromide and carbonate bases in aprotic solvents (e.g., toluene) achieves >95% C3'-O-benzylation without disturbing the chiral alkanol moiety [9]. This selectivity is critical because:
Notably, non-selective protection would yield complex mixtures, complicating purification and diminishing synthetic efficiency. Alternative protecting groups (e.g., methyl ethers) are avoided due to harsher deprotection requirements (e.g., BBr3), which could degrade the tapentadol scaffold [9].
Table 3: Protecting Group Efficiency in Tapentadol Synthesis
Protecting Group | Deprotection Method | Yield | Regioselectivity |
---|---|---|---|
Benzyl | H2/Pd-C, MeOH | 92% | High (C3'-specific) |
Methyl | BBr3, DCM | 75% | Moderate |
Acetyl | K2CO3, MeOH | 80% | Low (C1/C3 mixture) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0